molecular formula C20H31NO3Si B13016901 benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[3.1.0]hexanyl]carbamate

benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[3.1.0]hexanyl]carbamate

Cat. No.: B13016901
M. Wt: 361.5 g/mol
InChI Key: YXFYQFBERUCCJO-BRSBDYLESA-N
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Description

Benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[310]hexanyl]carbamate is a complex organic compound featuring a bicyclo[310]hexane core This compound is notable for its unique structural features, including a tert-butyl(dimethyl)silyl group and a benzyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[310]hexanyl]carbamate typically involves multiple steps, starting from readily available precursors One common approach involves the protection of hydroxyl groups using tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole The bicyclo[310]hexane core can be constructed through a series of cyclization reactions, often involving cyclopropane intermediates

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. The use of automated systems for reagent addition and reaction monitoring can further enhance the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[3.1.0]hexanyl]carbamate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as m-chloroperbenzoic acid (m-CPBA) to introduce oxygen functionalities.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce carbonyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl carbamate moiety, often using reagents like sodium hydride (NaH) and alkyl halides.

Common Reagents and Conditions

    Oxidation: m-CPBA, dichloromethane (DCM), room temperature.

    Reduction: LiAlH4, tetrahydrofuran (THF), reflux.

    Substitution: NaH, alkyl halides, dimethylformamide (DMF), room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield epoxides or hydroxylated derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

Benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[3.1.0]hexanyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme mechanisms and protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural features.

Mechanism of Action

The mechanism of action of benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[3.1.0]hexanyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into the active sites of enzymes, potentially inhibiting their activity. The tert-butyl(dimethyl)silyl group can enhance the compound’s stability and bioavailability, while the benzyl carbamate moiety may facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl N-(benzyloxy)carbamate: Shares the benzyl carbamate moiety but lacks the bicyclo[3.1.0]hexane core.

    tert-Butyl carbamate: Contains the tert-butyl carbamate group but lacks the benzyl and bicyclo[3.1.0]hexane components.

    O-Benzylhydroxylamine hydrochloride: Contains the benzyl group but differs in the functional groups attached.

Uniqueness

Benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[310]hexanyl]carbamate is unique due to its combination of a bicyclo[310]hexane core, a tert-butyl(dimethyl)silyl group, and a benzyl carbamate moiety

Properties

Molecular Formula

C20H31NO3Si

Molecular Weight

361.5 g/mol

IUPAC Name

benzyl N-[(1R,2R,3R,5R)-2-[tert-butyl(dimethyl)silyl]oxy-3-bicyclo[3.1.0]hexanyl]carbamate

InChI

InChI=1S/C20H31NO3Si/c1-20(2,3)25(4,5)24-18-16-11-15(16)12-17(18)21-19(22)23-13-14-9-7-6-8-10-14/h6-10,15-18H,11-13H2,1-5H3,(H,21,22)/t15-,16-,17-,18-/m1/s1

InChI Key

YXFYQFBERUCCJO-BRSBDYLESA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]2C[C@@H]2C[C@H]1NC(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1C2CC2CC1NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

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